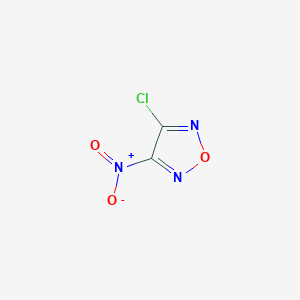
1-Amino-2-mercaptoethane-1-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-mercaptoethane-1-sulfinic acid, also known as L-cysteinesulfinic acid, is an organic compound with the molecular formula HO2SCH2CH(NH2)CO2H. This compound is a derivative of cysteine, an amino acid, and contains both an amino group and a sulfinic acid group. It is known for its role as an endogenous agonist of metabotropic receptors coupled to the stimulation of phospholipase D (PLD) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-mercaptoethane-1-sulfinic acid can be synthesized through various methods. One common approach involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction typically proceeds as follows: [ \text{Cysteine} + \text{H}_2\text{O}_2 \rightarrow \text{L-cysteinesulfinic acid} ]
Industrial Production Methods
In industrial settings, the production of 1-amino-2-mercaptoethane-1-sulfinic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of oxidizing agents and reaction parameters can be optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to cysteine.
Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Cysteine.
Substitution: Derivatives with modified amino or sulfinic acid groups.
Scientific Research Applications
1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its role in cellular signaling pathways, particularly those involving PLD activity.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with metabotropic receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A precursor to 1-amino-2-mercaptoethane-1-sulfinic acid, containing a thiol group instead of a sulfinic acid group.
Cysteine sulfonic acid: An oxidized form of cysteine with a sulfonic acid group.
Methionine sulfoxide: Contains a sulfoxide group instead of a sulfinic acid group.
Uniqueness
1-Amino-2-mercaptoethane-1-sulfinic acid is unique due to its specific interaction with metabotropic receptors and its role in stimulating PLD activity. This distinguishes it from other sulfur-containing amino acids and derivatives, which may not exhibit the same biological activity or receptor specificity .
Properties
Molecular Formula |
C2H7NO2S2 |
|---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
1-amino-2-sulfanylethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5) |
InChI Key |
QDYOZKNUWCMVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)S(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


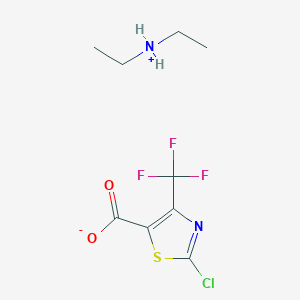
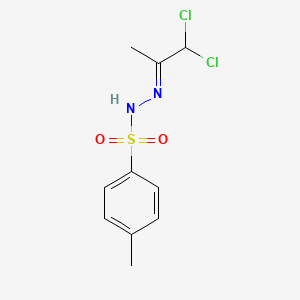

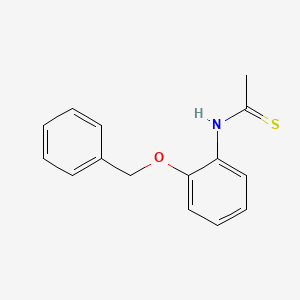



![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
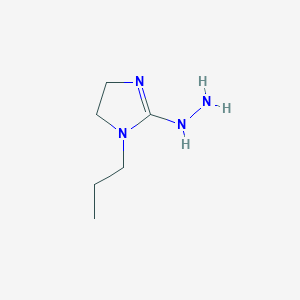
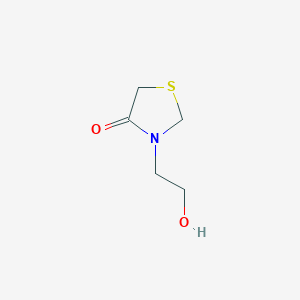
![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
